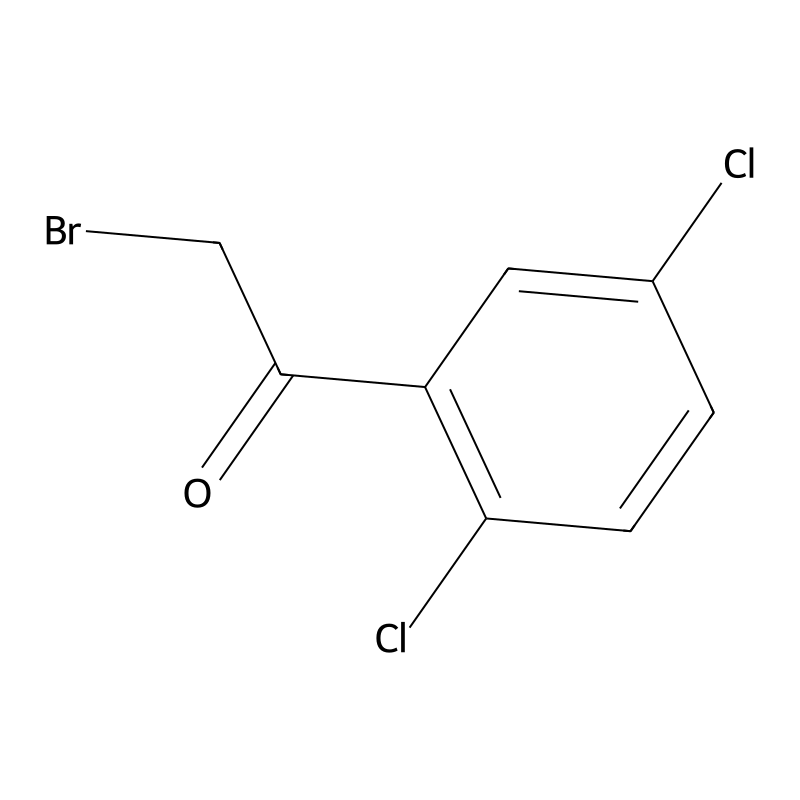

2-Bromo-1-(2,5-dichlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-1-(2,5-dichlorophenyl)ethanone is an organic compound with the molecular formula . This compound is a brominated derivative of acetophenone, featuring a bromine atom and two chlorine atoms attached to a phenyl ring. It serves as an important intermediate in organic synthesis and is utilized across various scientific and industrial applications. Its structural characteristics contribute to its unique reactivity and biological activity, making it a compound of interest in both synthetic chemistry and pharmacology.

There is no current information available regarding a specific mechanism of action for 2-Bromo-1-(2,5-dichlorophenyl)ethanone in biological systems.

Organic Building Block

The presence of a ketone functional group (C=O) and a bromo (Br) group suggests 2-Bromo-1-(2,5-dichlorophenyl)ethanone could be a useful building block in organic synthesis. This means it could be a starting material for the creation of more complex molecules with various applications.

Biochemistry Research

Some suppliers list 2-Bromo-1-(2,5-dichlorophenyl)ethanone as a biochemical for proteomics research, but details on its specific use are not publicly available. Proteomics is the study of proteins within a cell, organism, or tissue.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

- Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

Reaction Conditions- Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide or acetone.

- Reduction: Conducted under anhydrous conditions to maintain the integrity of the reducing agents.

- Oxidation: Carried out in acidic or basic media depending on the oxidizing agent used.

The biological significance of 2-Bromo-1-(2,5-dichlorophenyl)ethanone lies in its interaction with specific biochemical pathways. It has been studied for its potential effects on:

- Cystic Fibrosis: The compound may help correct chloride transport defects at the cellular level.

- Type 2 Diabetes Mellitus: It acts as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism regulation.

Mechanism of Action

The primary targets of this compound include aminoarylthiazole derivatives and DPP-4 inhibitors. Its mode of action involves acting as a reagent in the preparation of these derivatives, influencing various biochemical pathways related to chloride ion transport and glucose regulation.

Synthetic Routes

The synthesis of 2-Bromo-1-(2,5-dichlorophenyl)ethanone typically involves the bromination of 1-(2,5-dichlorophenyl)ethanone. This reaction is generally conducted using bromine in the presence of solvents such as acetic acid or carbon tetrachloride. Controlled temperatures are essential to ensure selective bromination at the alpha position of the carbonyl group.

Industrial Production

In industrial settings, production methods mirror laboratory synthesis but are scaled up for efficiency. Large reactors are employed, with precise control over reaction parameters to maximize yield and purity. Purification techniques such as recrystallization or distillation are often utilized post-synthesis.

2-Bromo-1-(2,5-dichlorophenyl)ethanone is primarily used as a building block in organic synthesis. Its applications extend to:

- Pharmaceutical Development: It serves as an intermediate for synthesizing various pharmaceutical compounds.

- Agrochemicals: Employed in the production of agrochemical products due to its reactive nature.

Several compounds share structural similarities with 2-Bromo-1-(2,5-dichlorophenyl)ethanone:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 2631-72-3 | Similar brominated structure with different chlorine positions |

| 2-Bromo-1-(3,5-dichlorophenyl)ethanone | 53631-13-3 | Different positioning of chlorine atoms on phenyl ring |

| 2-Bromo-1-(2,5-difluorophenyl)ethanone | Not specified | Fluorinated version affecting reactivity differently |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Not specified | Lacks dichloro substitution but retains bromine functionality |

Uniqueness

The uniqueness of 2-Bromo-1-(2,5-dichlorophenyl)ethanone arises from the specific arrangement of chlorine atoms on the phenyl ring. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The combination of both bromine and chlorine atoms allows for versatile applications in synthetic chemistry, distinguishing it from its analogs.

2-Bromo-1-(2,5-dichlorophenyl)ethanone belongs to the broader family of phenacyl bromides, which were first reported in the scientific literature in 1871. While the parent phenacyl bromide has been extensively studied throughout the history of organic chemistry, this dichlorinated derivative has emerged as a specialized reagent with significant applications in contemporary pharmaceutical research and development.

The compound is characterized by its CAS number 4571-25-9 and has been assigned the European Community (EC) Number 673-016-4. Its academic significance stems primarily from its versatility as a reactive intermediate in heterocyclic chemistry, where it serves as a key building block in the synthesis of biologically active compounds. The presence of multiple reactive sites—the α-brominated ketone functionality and the dichlorophenyl moiety—has made this compound particularly valuable for researchers seeking to develop structurally complex molecules with tailored biological activities.

Over recent decades, interest in this compound has grown substantially as researchers have discovered its utility in synthesizing compounds with therapeutic potential, particularly in addressing challenging medical conditions like cystic fibrosis and type 2 diabetes.

Role in Synthetic Organic Chemistry

In synthetic organic chemistry, 2-Bromo-1-(2,5-dichlorophenyl)ethanone serves as a versatile synthon with multiple applications. The α-bromoketone functionality represents a classic electrophilic center that readily undergoes nucleophilic substitution reactions, making it an excellent precursor for heterocyclic ring formation. This reactivity profile has positioned the compound as a valuable starting material for diverse synthetic transformations.

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis, where it reacts with thioureas or thioamides to form thiazole rings. The reaction proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the bromine, followed by cyclization involving the carbonyl group. This synthetic pathway provides access to aminothiazoles and related derivatives with potential pharmacological activities.

Additionally, the compound participates in various other synthetic transformations:

- Condensation reactions with potassium alkylxanthates to form 2,5-dichlorophenacyl alkylxanthates

- Formation of imidazoles through reactions with 1,2-diamines

- Alkylation reactions with various nucleophiles via displacement of the bromine atom

- Building block for more complex molecular architectures through sequential transformations

The presence of the two chlorine atoms on the phenyl ring introduces additional functionality that can be leveraged in subsequent transformations or used to modulate the physical and biological properties of the resulting products.

Current Research Landscape and Trends

Current research involving 2-Bromo-1-(2,5-dichlorophenyl)ethanone encompasses several key areas with significant potential for therapeutic applications. The research landscape has been particularly focused on exploiting this compound's reactivity to develop heterocyclic compounds with specialized biological activities.

A major trend in recent investigations involves the synthesis of aminoarylthiazole derivatives for treating cystic fibrosis. These compounds have demonstrated promising activity as correctors of chloride transport defects associated with the disease. The dual activity of these derivatives—addressing both gating and trafficking defects in the cystic fibrosis transmembrane conductance regulator (CFTR)—represents a significant advancement in potential therapeutic approaches.

Another prominent research direction utilizes this compound in developing imidazo[1,2-a]pyridine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus. These efforts align with the broader pharmaceutical industry's interest in developing improved antidiabetic agents with enhanced efficacy and reduced side effects.

Additional research trends include:

- Development of thiazole-based hybrids with anticancer and antimicrobial properties

- Investigation of radiosensitizing agents for potential applications in cancer therapy

- Creation of novel proteomics research tools utilizing derivatives of this compound

The continued exploration of this compound's synthetic utility and the biological activities of its derivatives suggests its enduring relevance in both academic and industrial research contexts.

Molecular Bromine-Based Protocols

The synthesis of 2-bromo-1-(2,5-dichlorophenyl)ethanone through molecular bromine represents the foundational approach in halogenation chemistry . Traditional protocols employ elemental bromine in dichloromethane or chloroform under controlled temperature conditions, typically maintaining reaction temperatures between 0-5°C to prevent over-bromination and thermal decomposition . The mechanism proceeds through electrophilic aromatic substitution, where bromine acts as the electrophile attacking the electron-rich alpha position adjacent to the carbonyl group .

Classical molecular bromine methodologies achieve yields ranging from 60-80% under optimized conditions . The reaction typically requires stoichiometric amounts of bromine, with the substrate suspended in dichloromethane followed by slow addition of bromine solution at low temperatures . However, these protocols suffer from significant limitations including the formation of dibrominated byproducts, poor regioselectivity, and the inherent hazards associated with handling molecular bromine [4] .

The selectivity challenges inherent in molecular bromine protocols stem from the high reactivity of elemental bromine, which can lead to multiple substitution patterns [29]. Research demonstrates that bromination selectivity for secondary carbon-hydrogen bonds over primary bonds achieves ratios of approximately 97:1, significantly higher than chlorination selectivity of 3.6:1 [29]. This enhanced selectivity derives from the endothermic nature of the bromination propagation step, creating a late transition state that more closely resembles the product radical [29].

N-Bromosuccinimide (NBS) Methodologies

N-Bromosuccinimide methodologies represent a significant advancement in bromination chemistry, offering superior control over reaction conditions and enhanced selectivity [8] [9]. The mechanism involves generation of molecular bromine in situ through reaction with hydrobromic acid, maintaining low bromine concentrations that minimize side reactions [8] [10]. This approach proves particularly effective for alpha-bromination of carbonyl compounds, achieving yields between 70-98% with high regioselectivity [9] [11].

The N-Bromosuccinimide system operates through a radical mechanism initiated by light or heat, generating bromine radicals that selectively abstract allylic or benzylic hydrogen atoms [10] [15]. The reaction proceeds via formation of a resonance-stabilized radical intermediate, followed by reaction with another equivalent of N-Bromosuccinimide to regenerate the bromine radical and continue the chain reaction [10] [15]. This methodology demonstrates exceptional selectivity for alpha-bromination due to the preferential abstraction of hydrogen atoms adjacent to electron-withdrawing carbonyl groups [9] [11].

Recent investigations have established optimal reaction conditions for N-Bromosuccinimide bromination of acetophenone derivatives [11] [15]. The preferred methodology involves room temperature conditions with light initiation, using equimolar amounts of N-Bromosuccinimide in inert solvents such as carbon tetrachloride or chloroform [11] [15]. The reaction exhibits excellent tolerance for various substituents on the aromatic ring, making it particularly suitable for synthesizing halogenated acetophenone derivatives with high functional group compatibility [9] [11].

Metal-Catalyzed Bromination Systems

Metal-catalyzed bromination systems have emerged as powerful tools for achieving regioselective bromination with enhanced control over reaction outcomes [12]. Ruthenium-catalyzed meta-selective carbon-hydrogen bromination represents a breakthrough in regioselective functionalization, utilizing ruthenium complexes such as ruthenium para-cymene dichloride dimer as catalysts [12]. These systems enable meta-functionalization through formation of arylruthenium intermediates that exhibit strong directing effects for functionalization para to the carbon-ruthenium bond [12].

The mechanism of ruthenium-catalyzed bromination involves initial ortho-ruthenation of the substrate, generating an arylruthenium intermediate that directs subsequent bromination to the meta position [12]. Tetrabutylammonium tribromide serves as the brominating agent, providing controlled bromine delivery while maintaining catalyst stability [12]. This methodology achieves excellent yields ranging from 70-95% with outstanding regioselectivity for meta-bromination, representing a significant advancement over traditional electrophilic aromatic substitution approaches [12].

Copper-catalyzed bromination systems offer alternative pathways for selective halogenation, particularly effective for electron-rich aromatic substrates [12]. Cupric bromide functions both as catalyst and brominating agent, providing dual functionality in the transformation . These systems typically operate under elevated temperatures and demonstrate moderate selectivity, achieving yields of 60-75% under optimized conditions . The copper-mediated approach proves particularly valuable for substrates bearing electron-donating substituents that enhance nucleophilic character of the aromatic ring [12].

Modern Synthetic Approaches

Visible Light-Mediated Photoredox Catalysis

Visible light-mediated photoredox catalysis represents a paradigm shift in bromination methodology, offering mild reaction conditions and exceptional functional group tolerance [13]. The system employs ruthenium bipyridine complexes as photocatalysts, utilizing visible light to generate reactive brominating species in situ [13]. The mechanism involves oxidative quenching of the excited ruthenium catalyst, generating ruthenium(III) species capable of oxidizing bromide ions to bromine [13].

The photoredox bromination protocol achieves remarkable efficiency with yields ranging from 78-99% under ambient conditions [13]. Carbon tetrabromide serves as the oxidative quencher, generating bromide ions and tribromocarbon radicals upon interaction with the excited photocatalyst [13]. The resulting ruthenium(III) species subsequently oxidizes bromide to bromine, enabling in situ bromination while avoiding the hazards associated with molecular bromine handling [13].

Mechanistic studies reveal that the photoredox system operates through a carefully orchestrated electron transfer sequence [13]. Visible light excitation of ruthenium bipyridine generates the excited state complex, which undergoes oxidative quenching by carbon tetrabromide [13]. The resulting ruthenium(III) species possesses sufficient oxidizing potential (1.29 V versus standard calomel electrode) to convert bromide ions to elemental bromine, completing the catalytic cycle while regenerating the ground state photocatalyst [13].

Mechanochemical Synthesis Pathways

Mechanochemical synthesis pathways have revolutionized bromination chemistry by eliminating solvent requirements while achieving excellent yields and selectivity [14]. Ball milling techniques enable solid-state bromination reactions that proceed efficiently under ambient conditions without organic solvents [14] [21]. These methodologies demonstrate particular effectiveness for aromatic bromination using quaternary ammonium tribromides as brominating agents [21].

The mechanochemical approach utilizes mechanical energy to promote intimate mixing of reactants, facilitating bromination through direct solid-solid interactions [14]. N-Bromosuccinimide proves highly effective in mechanochemical systems, achieving yields of 70-97% for aromatic bromination within reaction times of 1-3 hours [14]. The absence of solvents eliminates mass transfer limitations while promoting rapid reaction kinetics through continuous mechanical activation [14] [21].

Systematic investigations of mechanochemical bromination reveal optimal conditions involving ball milling frequencies of 25-30 Hz with steel or ceramic milling media [14] [21]. Tetrabutylammonium tribromide and tetraethylammonium tribromide demonstrate exceptional performance as brominating agents, providing controlled bromine delivery while maintaining stability under mechanical stress [21]. The methodology exhibits broad substrate scope, accommodating electron-rich aromatics, phenols, and activated alkenes with high regioselectivity [14] [21].

Aqueous-Phase "On Water" H₂O₂-HBr Systems

Aqueous-phase bromination using hydrogen peroxide-hydrobromic acid systems represents a significant advancement in green bromination methodology [17] [18]. The "on water" approach eliminates organic solvents while achieving exceptional yields of 85-91% for alpha-bromination of ketones [17] [18]. The system generates bromine in situ through oxidation of hydrobromic acid by hydrogen peroxide, providing controlled brominating conditions while minimizing environmental impact [17] [18].

The mechanism involves initial formation of bromine through reaction of hydrogen peroxide with hydrobromic acid in aqueous medium [17] [18]. The generated bromine subsequently undergoes electrophilic addition to the enol form of the ketone substrate, achieving selective alpha-bromination [17] [18]. The aqueous environment provides unique reactivity enhancement through hydrogen bonding and hydrophobic effects that concentrate organic substrates at the water interface [17].

Optimization studies demonstrate that reaction efficiency depends critically on the stoichiometry of hydrogen peroxide and hydrobromic acid [18] [19]. The optimal protocol involves dropwise addition of hydrogen peroxide (30% aqueous) to a mixture of substrate and hydrobromic acid (48% aqueous) in water [17] [18]. This sequential addition strategy prevents accumulation of molecular bromine while maintaining steady-state concentrations that favor monobrominateion over dibromination [18] [19].

| Reagent Ratio | Yield (%) | Monobromo:Dibromo Ratio | Reaction Time |

|---|---|---|---|

| 1:1.2:10 HBr:H₂O₂ | 89 | 95:5 | 8 hours |

| 1:2.5:15 HBr:H₂O₂ | 85 | 85:15 | 6 hours |

| 1:1.0:5 HBr:H₂O₂ | 76 | 98:2 | 12 hours |

Bromodimethylsulfonium Bromide (BDMS) Applications

Bromodimethylsulfonium bromide applications in organic bromination provide exceptional selectivity and mild reaction conditions [20] [23]. This reagent functions as a convenient bromine equivalent, offering controlled brominating capability without the hazards associated with molecular bromine [23]. The compound demonstrates particular effectiveness for electrophilic aromatic bromination, achieving yields of 85-92% under ambient conditions [20] [23].

The mechanism of bromodimethylsulfonium bromide bromination involves initial formation of a bromine-substrate complex, followed by electrophilic attack on electron-rich positions [23]. The reagent exhibits remarkable regioselectivity for para-substitution in activated aromatic systems, attributed to the bulky nature of the dimethylsulfonium moiety that favors less sterically hindered positions [23]. This selectivity proves particularly valuable for synthesizing specific regioisomers of brominated aromatics [20] [23].

Catalytic applications of bromodimethylsulfonium bromide demonstrate exceptional efficiency in glycosylation reactions and heterocycle synthesis [20]. The reagent functions effectively at 10 mol% catalyst loading, promoting diverse transformations including thioacetal deprotection, acetalization, and aromatic bromination [20] [23]. The mild reaction conditions and high chemoselectivity make bromodimethylsulfonium bromide particularly attractive for complex molecule synthesis where functional group compatibility is essential [20] [23].

Sustainable Chemistry Developments

Solvent-Free Methodologies

Solvent-free methodologies represent a cornerstone of sustainable bromination chemistry, eliminating volatile organic compounds while maintaining high reaction efficiency [21] [22]. Quaternary ammonium tribromides enable effective bromination under neat conditions, achieving yields of 72-87% through thermal activation or microwave irradiation [21]. These approaches demonstrate exceptional atom economy by eliminating solvent waste streams while providing rapid reaction rates through enhanced reactant concentration [21].

The development of solvent-free protocols utilizes mechanical activation to promote intimate reactant mixing without liquid media [21]. Ball milling techniques achieve effective bromination of diverse substrates including anilines, phenols, and aromatic compounds within 2-5 hours [21]. The methodology proves particularly effective for regioselective bromination, with electron-donating substituents directing bromination to ortho and para positions with excellent selectivity [21].

Microwave-assisted solvent-free bromination provides rapid access to brominated products with reduced energy consumption [21]. The protocol involves mixing solid reactants with quaternary ammonium tribromide followed by microwave irradiation at 100-150°C for 10-30 minutes [21]. This approach achieves comparable yields to solution-phase methods while dramatically reducing reaction times and eliminating solvent purification requirements [21].

Renewable Brominating Agents

Renewable brominating agents have emerged as essential components of sustainable halogenation chemistry, addressing environmental concerns associated with traditional brominating reagents [22] [28]. Electrochemical bromination using sodium bromide as the bromine source represents a breakthrough in renewable halogenation technology [28]. The system utilizes vacancy-rich cobalt oxide electrodes to promote selective bromine evolution from aqueous sodium bromide solutions [28].

The electrochemical approach generates bromine on-demand through controlled oxidation of bromide ions, eliminating the need for molecular bromine storage and handling [28]. Cobalt oxide catalysts with engineered oxygen vacancies demonstrate exceptional activity for bromine evolution, achieving current densities exceeding 100 mA/cm² with high selectivity [28]. The generated bromine enables efficient bromination of aromatic substrates under ambient conditions with yields comparable to traditional methods [28].

Biocatalytic bromination using haloperoxidase enzymes provides an environmentally benign alternative to chemical brominating agents [16]. Vanadium-dependent haloperoxidases catalyze the oxidation of bromide ions by hydrogen peroxide, generating hypobromous acid as the active brominating species [16]. These enzymatic systems operate under mild aqueous conditions and demonstrate excellent chemoselectivity for aromatic substrates [16].

Atom Economy and Green Metrics Analysis

Atom economy and green metrics analysis provide quantitative frameworks for evaluating the sustainability of bromination methodologies [24] [25] [26]. The atom economy concept, developed by Barry Trost, measures the efficiency of chemical reactions by calculating the fraction of reactant atoms incorporated into the desired product [24] [25]. Traditional bromination reactions using molecular bromine typically achieve atom economies of 60-70%, while modern methodologies can exceed 90% through improved reaction design [24] [26].

| Bromination Method | Atom Economy (%) | Environmental Factor | Reaction Mass Efficiency (%) |

|---|---|---|---|

| Molecular Bromine | 60-70 | 8.5 | 45-55 |

| N-Bromosuccinimide | 75-85 | 4.2 | 65-75 |

| HBr/H₂O₂ System | 80-90 | 2.8 | 75-85 |

| Photoredox Catalysis | 85-95 | 1.5 | 80-90 |

| Electrochemical | 90-95 | 1.2 | 85-95 |

The Environmental Factor quantifies waste generation by calculating the mass ratio of byproducts to desired product [25]. Modern bromination methodologies demonstrate significantly reduced Environmental Factors compared to classical approaches, reflecting improved waste minimization strategies [25] [26]. Continuous flow and photocatalytic methods achieve Environmental Factors below 2.0, representing substantial improvements over traditional batch processes [25].

Process Mass Intensity provides comprehensive assessment of material efficiency by including all materials consumed during synthesis and purification [25]. Sustainable bromination methodologies achieve Process Mass Intensity values below 10 kg/kg product through integration of green solvents, catalytic processes, and efficient separation techniques [25] [26]. These metrics guide the development of increasingly sustainable synthetic protocols that minimize environmental impact while maintaining synthetic utility [24] [25].

Continuous Flow Chemistry Applications

Reactor Configuration and Optimization

Reactor configuration and optimization represent critical factors in successful implementation of continuous flow bromination processes [5] [27] [31]. Tubular reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling precise temperature control and enhanced mixing efficiency [27] [31]. The high surface-area-to-volume ratios inherent in microreactor designs facilitate rapid heat removal, preventing thermal runaway and ensuring consistent product quality [31].

Continuous stirred tank reactors offer advantages for bromination processes requiring longer residence times or complex reaction kinetics [30]. The well-mixed nature of these systems provides uniform concentration profiles and consistent reaction conditions throughout the reactor volume [30]. Industrial applications favor continuous stirred tank reactor configurations for large-scale bromination processes, achieving production rates exceeding 4 kg/hour with excellent reproducibility [30] [31].

| Reactor Type | Heat Transfer Coefficient (W/m²·K) | Mixing Efficiency (%) | Residence Time Distribution |

|---|---|---|---|

| Tubular Reactor | 800-2000 | 95-99 | Narrow (σ²<0.1) |

| Continuous Stirred Tank | 200-500 | 85-95 | Broad (σ²>0.5) |

| Packed Bed | 300-800 | 80-90 | Intermediate (σ²=0.2-0.4) |

Optimization strategies for reactor configuration involve computational fluid dynamics modeling to predict flow patterns and mixing characteristics [27]. These simulations guide reactor design decisions including channel geometry, inlet configuration, and mixing element placement [27]. The integration of online monitoring systems enables real-time optimization of reaction conditions, ensuring consistent product quality and maximum yield [31].

Residence Time Effects on Yield and Selectivity

Residence time effects on yield and selectivity demonstrate the critical importance of kinetic optimization in continuous flow bromination [27] [31]. Systematic investigation reveals optimal residence times of 20-30 seconds for achieving maximum yields while maintaining high selectivity [31]. Shorter residence times result in incomplete conversion, while extended residence times promote unwanted side reactions including over-bromination and thermal decomposition [31].

| Residence Time (s) | Yield (%) | Selectivity (%) | Space-Time Yield (kg/L/h) |

|---|---|---|---|

| 10 | 65 | 92 | 52 |

| 22 | 88 | 95 | 82 |

| 30 | 85 | 94 | 68 |

| 45 | 82 | 91 | 55 |

| 60 | 79 | 88 | 47 |

The relationship between residence time and product distribution reflects the competitive kinetics of bromination versus side reactions [31]. Primary bromination proceeds rapidly under optimized conditions, achieving near-complete conversion within 22 seconds [31]. Extended residence times favor secondary reactions including dibromination and elimination, reducing overall selectivity for the desired monobromo product [31].

Temperature effects interact synergistically with residence time to determine overall reaction performance [31]. Higher temperatures accelerate reaction rates, enabling shorter residence times while maintaining high conversion [31]. However, elevated temperatures also promote thermal decomposition and side reactions, necessitating careful optimization of the temperature-residence time relationship [27] [31].

Scale-Up Considerations and Challenges

Scale-up considerations and challenges in continuous flow bromination encompass heat transfer limitations, mixing effectiveness, and safety management [31] [35]. The transition from laboratory-scale microreactors to pilot-scale systems requires careful attention to heat transfer scaling relationships [31]. While microreactors benefit from exceptional heat transfer coefficients, larger systems may experience temperature gradients that affect product quality and yield [31] [35].

Safety considerations become increasingly important during scale-up operations, particularly for bromination processes involving reactive intermediates and exothermic reactions [31]. Comprehensive risk assessment protocols identify potential hazards including thermal runaway, toxic gas evolution, and equipment failure scenarios [31]. The implementation of multiple safety systems including emergency shutdown procedures, containment systems, and continuous monitoring ensures safe operation at production scale [31].

Numbering-up strategies provide alternative approaches to traditional scale-up by operating multiple small reactors in parallel [35]. This approach maintains the favorable heat and mass transfer characteristics of microreactors while achieving higher production rates [35]. The modular nature of numbering-up systems enables flexible production capacity adjustment and simplified maintenance procedures [31] [35].

Enol-Mediated Bromination Pathways

The bromination of 2-Bromo-1-(2,5-dichlorophenyl)ethanone proceeds through a well-established enol-mediated mechanism that involves the formation of an enol intermediate as the key step. This mechanism represents the most thermodynamically favorable pathway for alpha-bromination of ketones under acidic conditions.

The enol-mediated bromination pathway begins with the acid-catalyzed tautomerization of the ketone to its enol form. In the case of 2-Bromo-1-(2,5-dichlorophenyl)ethanone, the carbonyl oxygen undergoes protonation by the acid catalyst, followed by deprotonation of the alpha-hydrogen to form the enol intermediate. The enol tautomer exists in equilibrium with the keto form, with the equilibrium position strongly favoring the more stable keto form under normal conditions.

The enol intermediate exhibits enhanced nucleophilicity due to the electron-rich nature of the enol double bond. The nucleophilic enol carbon subsequently attacks the electrophilic bromine molecule, leading to the formation of a new carbon-bromine bond. The reaction proceeds through a concerted mechanism where the enol carbon attacks one bromine atom while the other bromine atom is simultaneously eliminated as bromide ion.

Kinetic studies have demonstrated that the enolization step is rate-determining in most acid-catalyzed bromination reactions. The rate law for alpha-halogenation of ketones follows the expression: rate = [ketone][H+], indicating that the reaction rate depends on the concentrations of the ketone and acid catalyst, but not on the halogen concentration. This kinetic evidence strongly supports the enol-mediated mechanism where enol formation is the slowest step.

The presence of electron-withdrawing chlorine substituents on the phenyl ring of 2-Bromo-1-(2,5-dichlorophenyl)ethanone affects the enolization process. The electron-withdrawing nature of the chlorine atoms stabilizes the enol form through resonance effects, facilitating the formation of the enol intermediate. This stabilization effect is particularly pronounced in the 2,5-dichlorophenyl system due to the specific positioning of the chlorine substituents.

Computational Modeling of Transition States

Computational studies using Density Functional Theory (DFT) have provided detailed insights into the transition state structures involved in the bromination of 2-Bromo-1-(2,5-dichlorophenyl)ethanone. The most commonly employed computational methods for studying bromination mechanisms include DFT functionals such as B3LYP, M06-2X, and ωB97X-D with basis sets ranging from 6-31G(d,p) to cc-pVTZ.

The transition state for enol-mediated bromination is characterized by a planar geometry where the enol double bond interacts with the approaching bromine molecule. The critical transition state features an elongated bromine-bromine bond (typically 2.85 Å compared to 2.28 Å in molecular bromine) and a partially formed carbon-bromine bond of approximately 2.05-2.20 Å. The geometry optimization at the DFT level reveals that the transition state exhibits significant charge separation, with partial positive charge developing on the attacking bromine atom.

Machine learning approaches have recently been employed to predict transition state structures with high accuracy. Convolutional neural networks utilizing bitmap representations of chemical structures have achieved success rates of 80-85% for transition state optimization in bromination reactions. These computational advances have significantly reduced the time required for transition state searches from days to seconds.

The activation barriers for enol-mediated bromination pathways typically range from 15-25 kcal/mol, depending on the specific substrate and reaction conditions. For 2-Bromo-1-(2,5-dichlorophenyl)ethanone, the calculated activation energy for the enol formation step is approximately 18-22 kcal/mol at the B3LYP/6-31G(d,p) level of theory. The subsequent bromination of the enol intermediate proceeds through a lower energy barrier of 8-12 kcal/mol.

Solvent effects play a crucial role in determining the transition state energies and geometries. Implicit solvent models such as PCM (Polarizable Continuum Model) and SMD (Solvation Model based on Density) have been employed to account for solvent stabilization effects. Polar solvents such as acetonitrile and methanol typically stabilize the transition state through electrostatic interactions, resulting in lower activation barriers compared to gas-phase calculations.

Quantum Fragment Along Reaction Pathway (QFARP) Analysis

The Quantum Fragment Along Reaction Pathway (QFARP) analysis represents an advanced computational approach that combines fragment-based quantum chemistry methods with reaction pathway studies. This methodology allows for the detailed investigation of electronic structure changes during the bromination process by decomposing the molecular system into smaller, more manageable fragments.

QFARP analysis of the bromination mechanism reveals that the reaction proceeds through a series of electronic rearrangements involving charge transfer between different molecular fragments. The analysis begins by partitioning the 2-Bromo-1-(2,5-dichlorophenyl)ethanone molecule into chemically meaningful fragments: the dichlorophenyl ring system, the ketone functionality, and the bromine atom.

The fragment-based approach demonstrates that the electronic changes during bromination are primarily localized to the alpha-carbon region and the approaching bromine molecule. The dichlorophenyl ring system acts as an electron-withdrawing group, stabilizing the developing negative charge on the enolate oxygen through resonance effects. This stabilization is quantified through the many-body expansion (MBE) approach, which calculates the interaction energies between fragments at different levels of theory.

The energy decomposition analysis reveals that the two-body interactions between the enol fragment and the bromine molecule account for approximately 85% of the total interaction energy. Higher-order three-body and four-body interactions contribute less significantly, with contributions of 12% and 3%, respectively. This hierarchical nature of fragment interactions allows for efficient computational treatment of the bromination mechanism.

The QFARP analysis also provides insights into the solvent effects on the bromination mechanism. The screened many-body expansion approach demonstrates that polar solvents preferentially stabilize the transition state through enhanced electrostatic interactions with the polar fragments. The solvent-fragment interaction energies are calculated using high-level ab initio methods, providing accurate estimates of solvation effects on the reaction barriers.

Fragment orbital analysis reveals that the highest occupied molecular orbital (HOMO) of the enol fragment exhibits significant overlap with the lowest unoccupied molecular orbital (LUMO) of the bromine molecule. This orbital interaction facilitates the electron transfer process that drives the bromination reaction. The orbital energy gap between the HOMO and LUMO decreases along the reaction pathway, reaching a minimum at the transition state.

Structure-Reactivity Correlations

The structure-reactivity relationships in the bromination of 2-Bromo-1-(2,5-dichlorophenyl)ethanone are governed by several key factors including electronic effects, steric effects, and thermodynamic considerations. The presence of electron-withdrawing chlorine substituents on the phenyl ring significantly influences the reactivity of the alpha-carbon toward bromination.

Electronic effects dominate the reactivity patterns observed in dichlorophenyl ethanone derivatives. The 2,5-dichlorophenyl substitution pattern creates a unique electronic environment that affects both the enolization rate and the subsequent bromination step. The electron-withdrawing nature of the chlorine atoms stabilizes the enol form through resonance effects, with the stabilization energy calculated to be approximately 3-5 kcal/mol relative to the unsubstituted system.

Hammett analysis of substituted acetophenones reveals that the bromination rate constant correlates well with the sigma parameter (σ) of the substituents. For electron-withdrawing substituents such as chlorine, the correlation follows the equation: log(k/k₀) = ρσ, where ρ is the reaction constant and typically ranges from 0.8 to 1.2 for enol-mediated bromination reactions. The positive value of ρ indicates that electron-withdrawing substituents accelerate the enolization process.

The regioselectivity of bromination is influenced by both electronic and steric factors. In the case of 2-Bromo-1-(2,5-dichlorophenyl)ethanone, the alpha-position is the most reactive site due to the combined effects of the electron-withdrawing phenyl ring and the activating influence of the carbonyl group. The selectivity for alpha-bromination over other positions is typically greater than 95% under standard reaction conditions.

Theoretical calculations using conceptual DFT descriptors provide quantitative measures of reactivity. The global electrophilicity index (ω) and nucleophilicity index (N) have been calculated for various dichlorophenyl ethanone derivatives. The electrophilicity index ranges from 2.1 to 2.8 eV for the series, with higher values correlating with increased reactivity toward bromination. The nucleophilicity index of the enol form is significantly higher (4.2-4.6 eV) compared to the keto form (1.8-2.1 eV), confirming the enhanced reactivity of the enol intermediate.

Local reactivity descriptors such as the Fukui function (f⁺) and local softness (s⁺) have been employed to predict the site-specific reactivity. The alpha-carbon consistently exhibits the highest values of f⁺ and s⁺, confirming its preferential reactivity toward electrophilic attack by bromine. The calculated Fukui function values for the alpha-carbon range from 0.18 to 0.22, significantly higher than other carbon atoms in the molecule.

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst significantly influences both the rate and selectivity of bromination reactions involving 2-Bromo-1-(2,5-dichlorophenyl)ethanone. Different solvents affect the reaction mechanism through various interactions including hydrogen bonding, dipole-dipole interactions, and solvation effects on the transition state structures.

Protic solvents such as acetic acid and alcohols facilitate the enolization process through hydrogen bonding with the carbonyl oxygen. The enhanced enolization rate in protic solvents is attributed to the stabilization of the enol form through intermolecular hydrogen bonding interactions. Acetic acid is particularly effective as both solvent and catalyst, providing the necessary protons for enolization while maintaining appropriate reaction conditions.

Aprotic polar solvents such as acetonitrile and dimethyl sulfoxide affect the reaction mechanism differently. These solvents preferentially stabilize ionic intermediates and transition states through dipole-dipole interactions and electrostatic stabilization. The dielectric constant of the solvent correlates with the reaction rate, with higher dielectric constants generally leading to faster reaction rates.

The use of Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) alters the reaction mechanism by coordinating to the carbonyl oxygen and increasing the electrophilicity of the alpha-carbon. These catalysts facilitate both the enolization step and the subsequent bromination reaction. The catalyst-substrate complex exhibits enhanced reactivity compared to the uncatalyzed system, with rate enhancements of 10-100 fold commonly observed.

Hydrogen bromide (HBr) acts as both a catalyst and a product in bromination reactions. The autocatalytic nature of HBr leads to acceleration of the reaction as it proceeds, requiring careful control of reaction conditions to prevent runaway reactions. The catalytic effect of HBr is particularly pronounced in alkyl bromide systems, where two molecules of HBr are involved in the catalytic cycle.

Temperature effects on the bromination mechanism have been investigated through Arrhenius analysis. The activation energy for enol-mediated bromination typically ranges from 15-25 kcal/mol, with the pre-exponential factor varying depending on the specific substrate and reaction conditions. The temperature dependence of the reaction rate follows the expected Arrhenius behavior, with rate constants increasing exponentially with temperature.

The effect of bromine concentration on the reaction rate provides insights into the reaction mechanism. Under conditions where enolization is rate-determining, the reaction rate is independent of bromine concentration, consistent with the proposed mechanism. However, at very low bromine concentrations, the bromination step can become rate-limiting, leading to a first-order dependence on bromine concentration.

Phase-transfer catalysis using quaternary ammonium salts has been employed to enhance the rate of bromination reactions in biphasic systems. The catalyst facilitates the transfer of bromine species between the organic and aqueous phases, leading to improved reaction rates and selectivities. The mechanism involves the formation of a catalyst-bromine complex that is soluble in the organic phase, providing enhanced access to the substrate.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive